Strongylin A

Description

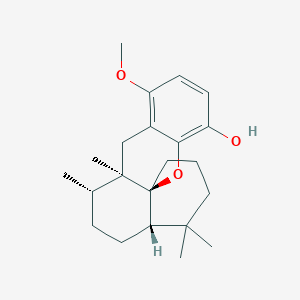

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1S,10R,11S,14S)-7-methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol |

InChI |

InChI=1S/C22H32O3/c1-14-7-10-18-20(2,3)11-6-12-22(18)21(14,4)13-15-17(24-5)9-8-16(23)19(15)25-22/h8-9,14,18,23H,6-7,10-13H2,1-5H3/t14-,18-,21+,22-/m0/s1 |

InChI Key |

AHDRBWCUVQGBTR-DNEUNLEDSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=CC(=C4O3)O)OC)C)CCCC2(C)C |

Canonical SMILES |

CC1CCC2C(CCCC23C1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C |

Synonyms |

strongylin A |

Origin of Product |

United States |

Discovery and Initial Characterization in Academic Research

Isolation from Marine Sponge Strongylophora hartmani

Strongylin A was first isolated from the marine sponge Strongylophora hartmani. nih.gov The process of obtaining the pure compound involved the extraction of the sponge's organic-soluble components. This crude extract, a complex mixture of various natural products, was then subjected to a series of chromatographic separations to isolate the individual compounds. Through these purification steps, Strongylin A was obtained as a distinct chemical entity, allowing for its detailed characterization.

Methodologies for Structural Elucidation

The determination of the intricate molecular structure of Strongylin A was a significant undertaking, relying on a combination of sophisticated analytical methods.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the structural puzzle of Strongylin A. nih.gov Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to map out the connectivity of atoms within the molecule. Of particular importance was the use of 2D-¹³C homonuclear correlation spectroscopy, also known as the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE). This powerful technique allows for the direct observation of carbon-carbon bonds, providing a definitive way to trace the carbon skeleton of the molecule. nih.gov The application of INADEQUATE was crucial in establishing the sesquiterpenoid framework and the connectivity of the hydroquinone (B1673460) moiety.

Table 1: Selected NMR Spectroscopic Data for Strongylin A

| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |

| 1 | 38.9 | 1.55 (m), 1.65 (m) |

| 2 | 18.9 | 1.80 (m) |

| 3 | 41.8 | 1.40 (m) |

| 4 | 33.3 | - |

| 5 | 55.4 | 1.35 (m) |

| 6 | 22.0 | 1.95 (m) |

| 7 | 36.4 | 2.10 (m) |

| 8 | 29.7 | 1.60 (m) |

| 9 | 48.9 | 1.25 (m) |

| 10 | 37.2 | - |

| 11 | 15.4 | 0.88 (d, 6.5) |

| 12 | 22.7 | 0.85 (d, 6.5) |

| 13 | 22.9 | 0.92 (s) |

| 14 | 21.6 | 0.82 (s) |

| 15 | 31.4 | - |

| 1' | 125.8 | - |

| 2' | 148.1 | - |

| 3' | 116.0 | 6.65 (d, 8.5) |

| 4' | 145.2 | - |

| 5' | 115.3 | 6.70 (dd, 8.5, 2.5) |

| 6' | 118.8 | 6.75 (d, 2.5) |

Note: The complete assignment of all proton and carbon signals required a suite of 2D NMR experiments. The data presented here are representative values.

High-Resolution Mass Spectrometry (HRMS) played a critical role in determining the elemental composition of Strongylin A. nih.gov This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of a unique molecular formula. The HRMS data for Strongylin A provided an exact mass, which, in conjunction with the insights from NMR spectroscopy, confirmed its molecular formula as C₂₁H₃₀O₂.

Table 2: High-Resolution Mass Spectrometry Data for Strongylin A

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M]⁺ | 314.2246 | 314.2249 | C₂₁H₃₀O₂ |

Early Reports of Preclinical Biological Activities

Following its isolation and structural characterization, Strongylin A was subjected to initial biological screening to assess its potential for therapeutic applications.

Early preclinical studies revealed that Strongylin A and its acetate (B1210297) derivative possess biological activity in in vitro settings. nih.gov Specifically, these compounds were found to be active in assays against the P-388 murine leukemia cell line and the influenza A virus strain PR-8. nih.gov These initial findings highlighted the potential of Strongylin A as a lead compound for the development of new anticancer and antiviral agents.

Table 3: Initial In Vitro Biological Activities of Strongylin A

| Assay | Target | Observed Activity |

| Cytotoxicity Assay | P-388 Murine Leukemia Cell Line | Active |

| Antiviral Assay | Influenza A Virus (Strain PR-8) | Active |

These preliminary results have paved the way for further investigation into the mechanisms of action and the full therapeutic potential of this intriguing marine natural product.

Synthetic Chemistry Research of Strongylin a and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org This process of "working backwards" allows chemists to identify potential synthetic pathways. solubilityofthings.com For a complex molecule like Strongylin A, strategic disconnections are crucial for devising an efficient synthesis.

Key strategic disconnections for Strongylin A typically involve:

Breaking the bond between the decalin core and the hydroquinone (B1673460) moiety: This disconnection simplifies the molecule into two key fragments: a functionalized decalin system and an aromatic piece. uni-muenchen.de This approach allows for a convergent synthesis where the two fragments are prepared separately and then coupled. e3s-conferences.org

Disconnections within the tetracyclic ring system: Further simplification of the decalin subunit often involves breaking the bonds that form the ring system itself, leading to acyclic or simpler cyclic precursors. scripps.edu The choice of which bonds to disconnect is guided by the desire to create symmetrical or easily accessible precursors. scripps.edu

Functional group interconversions: Retrosynthetic analysis also considers the transformation of functional groups to simplify the structure. For instance, the hydroquinone of Strongylin A can be retrosynthetically derived from a more stable precursor like a protected phenol (B47542) or an aromatic ether.

**3.2. Total Synthesis Methodologies

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. numberanalytics.com The successful total synthesis of Strongylin A has been achieved through various innovative approaches.

Early synthetic efforts towards Strongylin A laid the groundwork for subsequent, more refined strategies. A notable pioneering synthesis was achieved by Kamishima and coworkers. acs.org Their approach provided the first total synthesis of (+)-Strongylin A and established a foundational route to this rearranged sesquiterpenoid hydroquinone. acs.org Another early and efficient synthesis of a related structure, (+)-aureol, was developed, featuring a boron trifluoride etherate-promoted rearrangement. researchgate.net These initial syntheses were crucial in confirming the structure of Strongylin A and demonstrating the feasibility of its laboratory construction.

More recent synthetic strategies have focused on modularity and convergence, which involve preparing key fragments of the molecule independently before coupling them together late in the synthesis. caltech.edunumberanalytics.com This approach offers several advantages, including increased efficiency and the ability to easily generate analogs by modifying the individual modules. uni-muenchen.decaltech.edu

Enantioselective synthesis is crucial for producing a single, desired stereoisomer of a chiral molecule like Strongylin A, which is important as different stereoisomers can have vastly different biological activities. nih.gov Several enantioselective strategies have been successfully employed in the synthesis of Strongylin A and its analogs.

One prominent approach utilizes an auxiliary-controlled Diels-Alder reaction to establish the stereochemistry of the decalin core with high enantiomeric excess. uni-muenchen.de Other methods have employed chiral pool starting materials, which are naturally occurring, enantiomerically pure compounds, to introduce the desired stereochemistry. chemrxiv.org The development of stereoselective hydroamination cascades has also provided a metal-free method for synthesizing related heterocyclic structures with high diastereoselectivity. organic-chemistry.org These enantioselective strategies are essential for the preparation of optically pure Strongylin A for detailed biological studies.

The total synthesis of complex natural products often necessitates the development and optimization of key chemical reactions. nih.gov In the case of Strongylin A, several crucial reactions have been instrumental in the successful construction of its tetracyclic framework.

A critical step in many syntheses of Strongylin A and related compounds is the regio- and stereoselective cyclization to form the benzopyran ring system. researchgate.net A particularly effective method involves a BF3·Et2O-promoted cyclization of an alkenyl benzene (B151609) precursor. nih.govacs.org This Lewis acid-promoted reaction proceeds with high selectivity to afford the desired tetracyclic core of Strongylin A. acs.orgresearchgate.net The regioselectivity of the cyclization can be controlled by the choice of acid catalyst, with HCl favoring the formation of a different benzofuran (B130515) product, as seen in the synthesis of corallidictyal D. nih.govacs.org The optimization of this cyclization has been a key factor in achieving efficient and high-yielding syntheses of (+)-Strongylin A. acs.org

Total Synthesis Methodologies

Key Reaction Development and Optimization in Total Synthesis

Diels-Alder Reactions for Decalin Subunit Construction

The construction of the decalin core, a crucial structural motif in Strongylin A, has been a primary focus of synthetic efforts. A powerful and frequently employed strategy for the enantioselective synthesis of this subunit is the auxiliary-controlled Diels-Alder reaction. researchgate.netfu-berlin.deuni-muenchen.de This cycloaddition reaction has proven to be a robust method for establishing the requisite stereochemistry of the bicyclic system in an atom-economical fashion. rsc.org

In a modular synthetic approach, researchers have utilized a Diels-Alder reaction between a chiral auxiliary-bearing diene and a suitable dienophile to construct the decalin subunit. fu-berlin.deuni-muenchen.de This key step allows for the creation of the six-membered rings with high chemo-, regio-, and stereoselectivity. rsc.org The versatility of this method is highlighted by its application in the synthesis of not only Strongylin A but also other related tetracyclic meroterpenoids like stachyflin, aureol (B1238271), and smenoqualone. fu-berlin.denih.gov The strategic use of the Diels-Alder reaction provides an efficient pathway to a common decalin intermediate that can be further elaborated into a variety of natural products and their analogs. uni-muenchen.denih.gov

Acid-Mediated Cyclization/Isomerization

Following the construction of the decalin subunit and its coupling to an aromatic fragment, acid-mediated cyclization and isomerization reactions play a pivotal role in the formation of the complete tetracyclic framework of Strongylin A. researchgate.netfu-berlin.deuni-muenchen.de These reactions are instrumental in selectively installing the final ring system and defining the stereochemistry at key positions. fu-berlin.deuni-muenchen.de

In several synthetic routes, the treatment of a precursor containing the decalin and aromatic moieties with a Lewis or Brønsted acid initiates a cascade of events. researchgate.netnih.gov For instance, a boron trifluoride etherate (BF₃·Et₂O)-promoted process can induce a cyclization posterior to the rearrangement of an alkenyl benzene intermediate, leading to the regioselective formation of the benzopyran ring system characteristic of Strongylin A. researchgate.netnih.gov This acid-catalyzed cyclization is a critical step that forges the final ether linkage and establishes the tetracyclic core. researchgate.net The choice of acid and reaction conditions can be modulated to selectively favor the formation of either the cis- or trans-decalin stereochemistry, demonstrating the high degree of control achievable through this methodology. fu-berlin.deuni-muenchen.de

Reductive Isomerization of Enols

A key transformation in some synthetic approaches to Strongylin A involves the reductive isomerization of enols. researchgate.netnih.gov This step is crucial for setting up the substrate for the subsequent acid-mediated cyclization. Specifically, a trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH)-induced reductive isomerization of an enol intermediate has been utilized to generate an alkenyl benzene. researchgate.netnih.gov This reaction effectively converts a carbonyl-containing precursor into a key olefinic intermediate, which is then poised for the final ring-closing event. The resulting alkenyl benzene is the direct precursor to the cyclization that forms the tetracyclic core of Strongylin A. researchgate.netnih.gov

Carbonyl Addition and sp2-sp3 Cross-Coupling Reactions

To assemble the full carbon skeleton of Strongylin A, the decalin subunit is connected to a variously substituted arene. researchgate.netfu-berlin.deuni-muenchen.de This crucial connection is achieved through either carbonyl addition chemistry or sterically demanding sp²-sp³ cross-coupling reactions. fu-berlin.deuni-muenchen.denih.gov

Carbonyl addition reactions, such as the addition of an organometallic reagent derived from the decalin fragment to an aromatic aldehyde or ketone, provide a direct method for forming the carbon-carbon bond linking the two key fragments. fu-berlin.deuni-muenchen.de Alternatively, modern cross-coupling reactions offer a powerful tool for forging this bond. Sterically hindered sp²-sp³ cross-coupling reactions have been successfully employed to connect the decalin and aromatic moieties, showcasing the robustness of this approach in complex molecule synthesis. fu-berlin.deuni-muenchen.de The modularity of these coupling strategies allows for the synthesis of a diverse range of Strongylin A analogs by varying the structure of the aromatic coupling partner. fu-berlin.deuni-muenchen.de

Biosynthetically Inspired Synthetic Routes

The structural complexity and unique tetracyclic framework of Strongylin A have prompted the development of synthetic strategies that draw inspiration from its presumed biosynthetic pathway. While the exact biosynthetic cascade is not fully elucidated, chemists have proposed and implemented routes that mimic plausible biological transformations. These biomimetic approaches often feature key bond formations and rearrangements that are thought to occur in nature.

Application of 1,2-Hydride and Methyl Shifts

A key feature of biosynthetically inspired syntheses of Strongylin A and related meroterpenoids is the application of cationic rearrangements, specifically 1,2-hydride and 1,2-methyl shifts. These shifts are often proposed to be involved in the biogenesis of the varied carbon skeletons within this family of natural products. In the laboratory, these rearrangements can be triggered by acid catalysis, leading to the formation of the characteristic tetracyclic core of Strongylin A.

For instance, a proposed biomimetic synthesis could involve an acid-promoted cyclization of a precursor that generates a carbocationic intermediate. This intermediate can then undergo a series of 1,2-hydride and/or 1,2-methyl shifts to rearrange the carbon framework before the final cyclization step that forges the ether linkage. This approach not only provides an elegant and efficient route to the natural product but also lends support to the proposed biosynthetic hypothesis. The successful application of such rearrangements underscores the power of biomimetic synthesis in tackling complex molecular architectures.

Analog and Derivative Synthesis for Advanced Research

The synthesis of analogs and derivatives of Strongylin A is crucial for exploring its full therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. uni-muenchen.denih.gov By systematically modifying the structure of the natural product, researchers can identify the key pharmacophoric elements responsible for its biological activity and potentially develop new compounds with improved properties.

A modular synthetic strategy has enabled the creation of a diverse library of non-natural derivatives. fu-berlin.deuni-muenchen.de This approach allows for the variation of the aromatic portion of the molecule through the use of different substituted arenes in the carbonyl addition or cross-coupling steps. fu-berlin.deuni-muenchen.de Additionally, modifications to the decalin subunit can be introduced to probe the importance of its stereochemistry and substitution pattern.

Biological profiling of these analogs has yielded valuable insights. For example, a simplified derivative of Strongylin A was found to retain potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). fu-berlin.denih.gov This finding suggests that the entire complex structure of the natural product may not be necessary for its antibacterial effects, opening the door for the development of more synthetically accessible and potentially more potent antibiotics. The synthesis and evaluation of these analogs are critical for advancing our understanding of the chemical biology of Strongylin A and for the development of new therapeutic agents.

Diversification Strategies and Scaffold Modifications

The synthetic exploration of Strongylin A has been notably advanced by the development of modular synthetic strategies that also permit the diversification of its core structure. nih.govresearchgate.net A key approach has been to create a synthetic platform that not only allows for the total synthesis of Strongylin A and related natural products but also facilitates the generation of a library of non-natural analogs through systematic modifications of the tetracyclic scaffold. nih.govuni-muenchen.de

One of the pivotal diversification strategies involves a modular synthesis that enables the connection of a stereochemically defined decalin subunit to variously substituted aromatic portions. nih.govresearchgate.net This strategy has been successfully employed to generate both the cis- and trans-fused decalin stereochemistries, which are characteristic features of different members of this meroterpenoid family. nih.govresearchgate.net The ability to selectively install either the cis- or trans-decalin framework is achieved through an acid-mediated cyclization and isomerization process. nih.govresearchgate.net This modularity allows for the systematic alteration of the decalin core, a significant scaffold modification.

Further diversification is achieved by altering the aromatic component that is coupled with the decalin unit. Researchers have utilized different substituted arenes, which are connected to the decalin subunit through methods like carbonyl addition chemistry or sterically demanding sp²-sp³ cross-coupling reactions. nih.gov This approach allows for the introduction of a wide range of functional groups and substitution patterns on the aromatic ring of the Strongylin A scaffold, leading to a diverse set of analogs. A review of synthetic strategies highlights the common tetracyclic benzo[d]xanthene scaffold as a key feature for modification. thieme-connect.com

The development of these diversification strategies is not merely a synthetic exercise but is crucial for probing the structure-activity relationships of Strongylin A and its analogs. By systematically modifying the scaffold and observing the resulting biological activity, researchers can identify key structural motifs responsible for the compound's properties. uibk.ac.at This approach is a hybrid of target-oriented and diversity-oriented synthesis, aiming to create libraries of complex molecules that occupy a unique chemical space. nih.gov

A summary of key diversification strategies is presented in the table below:

| Diversification Strategy | Description | Key Reactions/Methods | Resulting Modification |

| Modular Decalin Synthesis | Enantioselective construction of the decalin subunit. | Auxiliary-controlled Diels-Alder reaction. | Access to stereochemically defined decalin cores. |

| Stereochemical Isomerization | Selective installation of cis- or trans-fused decalin rings. | Acid-mediated cyclization/isomerization. | Alteration of the core ring fusion stereochemistry. |

| Varied Arene Coupling | Connection of the decalin subunit to different substituted aromatic rings. | Carbonyl addition chemistry, sp²-sp³ cross-coupling reactions. | Introduction of diverse substituents on the aromatic ring. |

Access to Non-Natural Derivatives

The modular synthetic platforms developed for Strongylin A have proven highly effective in providing access to a range of non-natural derivatives. nih.gov These synthetic analogs are crucial for exploring the chemical space around the natural product and for potentially discovering compounds with improved or novel biological activities. uibk.ac.at

A significant breakthrough in this area was the application of a unified synthetic strategy that led to the creation of not only Strongylin A and five other related natural products but also 15 non-natural derivatives. nih.govresearchgate.netresearchgate.net This was accomplished by leveraging the modularity of the synthetic route, which allows for the combination of different decalin and aromatic building blocks. nih.gov

One notable example of a non-natural derivative is a simplified analog of Strongylin A. Biological profiling of this simplified derivative revealed that it possesses potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govuni-muenchen.de This finding underscores the value of synthesizing non-natural derivatives, as they can lead to compounds with significant therapeutic potential, sometimes even surpassing the parent natural product in certain aspects. uibk.ac.at The ability to introduce modifications can be guided by quantitative structure-activity relationship (QSAR) models to rationally design new, more potent compounds. researchgate.net

The synthesis of these derivatives often involves late-stage modifications of a common intermediate or the introduction of diversity elements early in the synthetic sequence. For instance, by using different aromatic precursors in the coupling step with the decalin unit, a variety of analogs with modified electronic and steric properties on the aromatic ring can be accessed. nih.gov Similarly, modifications to the decalin subunit before the final cyclization can introduce new functionalities or alter the stereochemistry of the core structure. nih.govresearchgate.net

An expeditious synthesis of (+)-Strongylin A has been reported that proceeds via a regio- and stereoselective cyclization of an alkenyl benzene, a method that also provides access to other related marine natural products. acs.orgnih.govresearchgate.net This approach, which relies on a selectivity-controlled cyclization, offers another avenue for generating non-natural derivatives by modifying the structure of the alkenyl benzene precursor. nih.gov

The table below summarizes some of the non-natural derivatives of Strongylin A that have been synthesized and highlights the key modifications from the parent structure.

| Derivative Type | Key Structural Modification | Synthetic Approach | Reported Significance/Activity |

| Simplified Analog | Simplification of the overall structure. | Modular synthesis with modified building blocks. | Potent antibiotic activity against MRSA. nih.govuni-muenchen.de |

| Stereochemical Analogs | Inversion of stereocenters in the decalin core. | Use of different diastereomers in the synthetic route. | Probing the importance of stereochemistry for biological activity. |

| Aromatic Ring Variants | Altered substitution pattern on the aromatic ring. | Coupling of the decalin unit with non-natural aromatic partners. | Exploration of structure-activity relationships. nih.gov |

| Decalin Core Analogs | Modification of the decalin ring system. | Use of modified dienes or dienophiles in the Diels-Alder reaction. | Investigation of the role of the decalin subunit. |

Biological Activity and Mechanistic Investigations at the Preclinical Level

In Vitro Pharmacological Profiling and Screening

The initial preclinical assessment of Strongylin A has been conducted through a series of in vitro pharmacological assays to determine its biological activity. These screening studies have provided foundational data on its potential as an antimicrobial and cytotoxic agent.

Antimicrobial Activity Studies

A significant area of investigation for Strongylin A has been its potential to combat drug-resistant bacteria. Laboratory studies have highlighted its efficacy against clinically relevant pathogens.

Strongylin A and a simplified derivative have demonstrated potent antibiotic activity against Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net This activity is a key finding, suggesting that Strongylin A possesses a structural framework that may be effective against this challenging pathogen. While the potent nature of this activity has been established, specific Minimum Inhibitory Concentration (MIC) values from these initial biological profiles are not detailed in the available literature.

Table 1: Antimicrobial Activity of Strongylin A against MRSA

| Organism | Activity |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent antibiotic activity noted. researchgate.net |

Specific MIC values were not available in the reviewed literature.

Cytotoxicity Assays in Cancer Cell Lines

In addition to its antimicrobial properties, Strongylin A has been evaluated for its potential to inhibit the growth of cancer cells. Cytotoxicity assays using various tumor cell lines have been performed to assess its anti-cancer potential.

Strongylin A and its acetate (B1210297) derivative have been shown to be active in in vitro assays against the P-388 murine lymphocytic leukemia cell line. researchgate.net This indicates a cytotoxic effect on this particular cancer cell line.

Table 2: Cytotoxicity of Strongylin A against P-388 Tumor Cell Line

| Cell Line | Compound | Activity |

|---|---|---|

| P-388 (Murine Lymphocytic Leukemia) | Strongylin A | Active in in vitro assays. researchgate.net |

| P-388 (Murine Lymphocytic Leukemia) | Strongylin A acetate | Active in in vitro assays. researchgate.net |

Specific IC50 values were not available in the reviewed literature.

Further cytotoxic profiling has included the U937 human histiocytic lymphoma cell line. In a comparative in vitro cytotoxicity assay involving Strongylin A and four other related compounds, Strongylin A was found to exhibit cytotoxic potency. researchgate.net The study established an order of activity among the tested compounds, confirming the cytotoxic nature of Strongylin A against this human lymphoma cell line. researchgate.net

Table 3: Cytotoxicity of Strongylin A against U937 Human Histiocytic Lymphoma Cell Line

| Cell Line | Activity |

|---|---|

| U937 (Human Histiocytic Lymphoma) | Demonstrated cytotoxic potency in an in vitro assay. researchgate.net |

Specific IC50 values were not available in the reviewed literature.

Antiproliferation Assays (e.g., mouse fibroblasts)

While related compounds isolated from the marine sponge Aka coralliphagum have been subjected to antiproliferation assays using cultures of mouse fibroblasts, specific data regarding the antiproliferative effects of Strongylin A on mouse fibroblasts are not available in the reviewed scientific literature. researchgate.net Therefore, the impact of Strongylin A on the proliferation of non-cancerous cell lines such as mouse fibroblasts remains to be determined.

Antioxidant Activity Investigations (e.g., DPPH assay)

The antioxidant potential of natural products is a significant area of preclinical investigation, often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov The DPPH assay is a straightforward and widely used method to determine the radical scavenging capacity of a compound. solubilityofthings.com It employs a stable free radical, DPPH, which has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a loss of color that can be measured spectrophotometrically. solubilityofthings.com

While specific quantitative data from DPPH assays conducted directly on Strongylin A are not extensively detailed in the reviewed literature, studies on chemically related compounds isolated from the same genus of marine sponge provide strong indirect evidence of its likely antioxidant capabilities. For instance, metabolites isolated from the burrowing sponge Aka coralliphagum (formerly Siphonodictyon), which are structurally related to Strongylin A, were tested in a DPPH assay. researchgate.net These investigations revealed that the biological activity was closely linked to the presence of an ortho-hydroquinone moiety within their structures. researchgate.net Given that Strongylin A is a sesquiterpene hydroquinone (B1673460), it possesses this key functional group, which is known to confer antioxidant properties through the donation of its phenolic hydrogen atoms to scavenge free radicals.

The antioxidant mechanism of phenolic compounds, such as the hydroquinone portion of Strongylin A, generally involves the termination of radical chain reactions by providing protons to neutralize free radicals. nih.gov This ability strongly suggests that Strongylin A would exhibit positive activity in a DPPH assay, although specific IC50 values are not available in the current body of research.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For Strongylin A, a tetracyclic meroterpenoid, SAR investigations have focused on identifying the key structural features responsible for its bioactivity.

The primary structural determinants for the biological activity of Strongylin A and related compounds appear to be the tetracyclic meroterpenoid scaffold and the integrated hydroquinone ring.

The Meroterpenoid Core : Biological profiling has revealed that Strongylin A and even a simplified derivative exhibit potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This indicates that the complex, rigid tetracyclic core structure is a significant contributor to its biological function.

The ortho-Hydroquinone Moiety : As noted in antioxidant studies of related compounds, the ortho-hydroquinone moiety is a crucial functional group. researchgate.net This feature is common among many bioactive marine meroterpenoids. The hydroquinone can be readily oxidized to a reactive ortho-quinone, which can participate in various cellular interactions, contributing to activities such as cytotoxicity and enzyme inhibition. For example, related spirosesquiterpene aldehydes were identified as inhibitors of protein kinase C. researchgate.net

The combination of the specific three-dimensional arrangement of the terpene-derived decalin system and the reactive aromatic hydroquinone portion defines the pharmacophore of Strongylin A.

The substitution pattern on an aromatic ring can profoundly influence a molecule's electronic properties, solubility, and steric profile, thereby affecting its interaction with biological targets. rsc.org Substituents can be classified as electron-donating or electron-withdrawing, which can alter the reactivity of the ring and its functional groups. nih.gov

In the context of Strongylin A, the aromatic hydroquinone ring presents opportunities for modification. However, specific SAR studies detailing the systematic variation of substituents on the aromatic ring of Strongylin A and the resulting impact on its biological activity (e.g., antibiotic or cytotoxic effects) are not extensively reported in the available scientific literature. General principles suggest that adding electron-withdrawing groups could enhance the reactivity of the quinone system, while bulky substituents could affect its ability to bind to a target site. Such modifications would be a logical next step in optimizing the compound's activity, but detailed research in this specific area has yet to be published.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are highly specific. nih.gov Natural products are typically biosynthesized as single enantiomers, and often only one stereoisomer exhibits the desired biological effect.

The synthesis of Strongylin A is a stereocontrolled process, underscoring the importance of its specific configuration. Key synthetic strategies focus on the selective installation of either the cis- or trans-decalin stereochemistry, which forms the terpene-derived portion of the molecule. researchgate.net The successful total synthesis of (+)-Strongylin A not only confirmed its structure but also established its absolute configuration. researchgate.net

Despite the clear importance of stereochemistry in its synthesis, comparative biological studies between different stereoisomers of Strongylin A (e.g., the natural (+)-enantiomer versus its synthetic (-)-enantiomer, or diastereomers with different decalin ring fusions) have not been reported. Such studies would be invaluable for fully understanding the pharmacophore and its interaction with biological targets, as it is highly probable that the specific spatial arrangement of the decalin rings in relation to the hydroquinone moiety is essential for its activity.

Proposed Mechanisms of Action at Molecular and Cellular Levels

While the precise molecular and cellular mechanisms of action for Strongylin A have not been fully elucidated, its chemical structure allows for hypotheses based on the known reactivity of related compounds. Strongylin A belongs to a family of tetracyclic meroterpenoids, a class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial effects.

The hydroquinone portion of Strongylin A can be oxidized in vivo to a highly reactive ortho-quinone. Such quinones are electrophiles and are known to react with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This covalent modification can lead to enzyme inactivation and disruption of protein function. A similar mechanism has been proposed for other marine natural products containing an o-quinone functional group, which are suggested to exert their biological effects by binding covalently to sulfhydryl groups on molecules such as tubulin. This potential for covalent modification of key cellular proteins represents a plausible, though unconfirmed, mechanism of action for Strongylin A's cytotoxic and antibiotic properties.

Identifying the specific cellular targets of a bioactive compound like Strongylin A is crucial for understanding its mechanism of action. Although the direct targets of Strongylin A are currently unknown, several established methodologies are employed in the field of chemical biology for this purpose.

Affinity-Based Methods : These approaches involve chemically modifying the natural product to create a probe that can be used to "fish" for its binding partners in a cell lysate. The probe might contain a reporter tag (like biotin (B1667282) or a fluorescent dye) and a photo-reactive group for covalent cross-linking to the target upon UV irradiation. The captured proteins are then identified using mass spectrometry.

Genetic and Genomic Approaches : These methods identify targets by observing how cells respond to the compound. This can include screening a library of gene-knockout or gene-knockdown (e.g., using RNAi or CRISPR) mutants for resistance or hypersensitivity to the compound. A mutation in a gene that codes for the target protein, or a protein in the same pathway, will often alter the cell's sensitivity to the drug.

Phenotypic Screening : This involves high-content imaging or other assays to observe the specific changes (phenotypes) a compound induces in cells. The observed phenotype can provide clues about the pathway being affected and, by extension, the potential targets.

Label-Free Methods : Techniques such as cellular thermal shift assay (CETSA) can identify target engagement by monitoring changes in the thermal stability of proteins in the presence of the ligand (the natural product). A protein that binds to the compound will typically be stabilized and denature at a higher temperature.

These methodologies provide a roadmap for future research aimed at discovering the specific cellular machinery with which Strongylin A interacts to exert its potent biological effects.

Biochemical Pathway Modulation Studies

Detailed studies elucidating the specific biochemical pathways modulated by Strongylin A are not extensively available in the current scientific literature. Initial in vitro screenings have confirmed its biological activity against several targets, including the P-388 tumor cell line, influenza strain PR-8, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, the precise molecular mechanisms and the signaling cascades affected by Strongylin A that lead to these observed biological effects have not been fully characterized.

The potent activity against MRSA suggests a potential interference with bacterial cell wall synthesis, protein synthesis, or other essential metabolic pathways. researchgate.net For its anticancer and antiviral activities, it is hypothesized that Strongylin A may interact with key enzymes or signaling proteins involved in cell proliferation, apoptosis, or viral replication. researchgate.net However, without specific enzymatic assays or broader biochemical profiling, the exact nature of these interactions remains speculative. Further research is required to identify the direct molecular targets and to understand how Strongylin A modulates specific signal transduction pathways to exert its cytotoxic and antimicrobial effects.

In Vivo Preclinical Models and Efficacy Studies

To date, there is a notable absence of published in vivo preclinical studies for Strongylin A. The biological activities reported have been characterized exclusively through in vitro assays. researchgate.net Consequently, the efficacy, pharmacokinetics, and pharmacodynamics of Strongylin A in a living organism have not been investigated. The transition from promising in vitro results to successful in vivo outcomes is a critical step in the drug development process, and this has not yet been undertaken for Strongylin A.

Given the in vitro activity profile of Strongylin A, several types of animal models would be appropriate for future preclinical efficacy studies.

For Anticancer Activity: Should research into the anticancer properties of Strongylin A progress to in vivo studies, murine xenograft models would be a standard choice. In these models, human cancer cell lines, such as the P-388 leukemia cells against which Strongylin A has shown activity, are implanted into immunocompromised mice.

For Antiviral Activity: To evaluate the efficacy against influenza strain PR-8, a mouse model of influenza infection would be the most relevant. researchgate.net Mice are intranasally inoculated with the virus, and the ability of Strongylin A to reduce viral titer, alleviate symptoms, and improve survival would be assessed.

For Antibacterial Activity: For investigating the activity against MRSA, a murine model of systemic or localized infection would be appropriate. researchgate.net This could involve intravenous or intraperitoneal injection of the bacteria to induce sepsis, or the creation of a skin or soft tissue infection.

The selection of the specific animal model would be contingent on the therapeutic area of primary interest for the further development of Strongylin A.

The methodologies for evaluating the efficacy of Strongylin A in the aforementioned preclinical models would be tailored to the specific disease being studied.

In Anticancer Models: Efficacy would be primarily determined by measuring tumor growth inhibition over time. This is typically done by caliper measurements of subcutaneous tumors. Other important endpoints would include survival analysis, body weight monitoring (as an indicator of toxicity), and potentially biomarker analysis from tumor tissue to investigate the mechanism of action in vivo.

In Antiviral Models: Key efficacy parameters would include the measurement of viral loads in the lungs or other target organs at various time points post-infection. Lung histopathology to assess inflammation and damage, monitoring of clinical signs of illness (e.g., weight loss, activity levels), and survival rates would also be critical measures of efficacy.

In Antibacterial Models: The primary efficacy endpoint would be the reduction of bacterial burden in target tissues (e.g., blood, spleen, or skin lesion). Survival studies would be crucial in systemic infection models. In localized infection models, the size of the lesion and the degree of inflammation would be important parameters to quantify.

The following table summarizes potential preclinical models and efficacy evaluation methodologies for future in vivo studies of Strongylin A.

| Biological Activity | Potential Animal Model | Primary Efficacy Endpoints | Secondary Efficacy Endpoints |

| Anticancer (P-388) | Murine Xenograft Model | Tumor Growth Inhibition | Survival Analysis, Body Weight Monitoring, Biomarker Analysis |

| Antiviral (Influenza PR-8) | Murine Influenza Model | Reduction in Viral Titer | Lung Histopathology, Clinical Score, Survival Rate |

| Antibacterial (MRSA) | Murine Sepsis or Skin Infection Model | Reduction in Bacterial Load | Survival Analysis, Lesion Size, Inflammatory Markers |

Biosynthetic Research and Pathway Elucidation

Proposed Biosynthetic Origins of Meroterpenoids

Meroterpenoids are a class of natural products characterized by a hybrid structure, typically formed from both terpenoid and non-terpenoid precursors. researchopenworld.com In the marine environment, these compounds often consist of a quinone or hydroquinone (B1673460) moiety linked to a terpene chain. researchopenworld.com The biosynthesis of sponge-derived meroterpenoids like Strongylin A is largely unstudied, with no complete pathways having been formally described. mdpi.com However, shared structural motifs among hundreds of known compounds suggest common metabolic origins. mdpi.com

The prevailing biogenetic hypothesis for meroterpenoids with skeletons similar to Strongylin A, such as those with aureane and avarane frameworks, posits an origin from the rearrangement of a drimane (B1240787) skeleton. researchgate.netmdpi.com It is proposed that the formation of the aureane skeleton, a core feature of Strongylin A, begins with the diastereoselective cyclization of a farnesyl-derived polyene precursor attached to a hydroquinone unit. mdpi.com This initial cyclization generates a tertiary carbocation, which then triggers a complex cascade of stereospecific 1,2-hydride and methyl shifts to yield the rearranged carbocation intermediate that is characteristic of this structural class. mdpi.comnih.gov This carbocation can then evolve to form the final tetracyclic structure. mdpi.com

The defining characteristic of meroterpenoids is their mixed biosynthetic heritage. The aromatic hydroquinone portion of these molecules is often derived from a polyketide pathway, while the terpene component originates from the isoprenoid pathway. mdpi.comresearchopenworld.com In many fungal meroterpenoids, the biosynthetic pathway involves the C-alkylation of a polyketide-derived aromatic acid, such as 3,5-dimethylorsellinic acid (DMOA), with a terpene pyrophosphate like farnesyl pyrophosphate (FPP). researchopenworld.com

For sponge-derived hydroquinone meroterpenoids, the aromatic precursor can originate from several routes, with polyketides being a primary source. mdpi.com While the specific polyketide synthase (PKS) and the initial polyketide-derived precursor for Strongylin A have not been identified, it is hypothesized that the pathway follows this general hybrid model. The terpenoid portion of Strongylin A is a sesquiterpene (C15), consistent with its origin from farnesyl pyrophosphate (FPP). researchopenworld.com The fusion of these two distinct building blocks creates the fundamental meroterpenoid scaffold.

Enzymatic Pathways and Intermediate Identification

While the specific enzymes responsible for Strongylin A biosynthesis have not been isolated or characterized, their presumed functions can be inferred from the proposed biosynthetic pathway and biomimetic chemical syntheses. The knowledge regarding the metabolic origin of these sponge meroterpenoids is still considered largely incomplete. mdpi.comnih.gov

The proposed enzymatic sequence is thought to involve several key transformations:

Aromatic Prenylation: A prenyltransferase enzyme is believed to catalyze the attachment of the farnesyl pyrophosphate (FPP) tail to the hydroquinone nucleus. mdpi.com

Type II Terpene Cyclization: Following prenylation, a terpene synthase (TS), likely a type II TS that uses protonation to initiate the reaction, is proposed to trigger the cyclization of the linear precursor. mdpi.compnas.org This forms the initial carbocation and the decalin ring system. mdpi.compnas.org

Rearrangement Cascade: A series of 1,2-hydride and methyl shifts, likely orchestrated within the active site of the terpene synthase or a related enzyme, remodels the initial drimane-type skeleton into the rearranged aureane framework of Strongylin A. researchgate.netmdpi.com The feasibility of this complex rearrangement has been demonstrated in the laboratory using Lewis acids to mimic the function of the proposed enzyme. researchgate.netnih.gov

Final Cyclization/Oxidation: The final ring closure to form the benzopyran moiety and any subsequent oxidative modifications would be catalyzed by other tailoring enzymes, such as cytochrome P450 monooxygenases or dehydrogenases. pnas.org

Biomimetic total synthesis has been a powerful tool for exploring the feasibility of this proposed pathway and identifying plausible intermediates. researchgate.netresearchgate.net Synthetic chemists have successfully replicated the proposed rearrangement cascade and cyclization to construct the core structure of Strongylin A and related compounds. researchgate.netnih.govfu-berlin.de

Table 1: Proposed Biosynthetic Intermediates in the Pathway to Strongylin A

| Intermediate Name/Description | Proposed Role in Pathway | Supporting Evidence |

| Hydroquinone-Farnesyl Diphosphate | Linear precursor formed by the action of a prenyltransferase. | General precursor for sponge merotriterpenoids. mdpi.com |

| Drimane-type Carbocation | Initial cyclized intermediate formed by a terpene synthase. | Biosynthetic hypothesis for avarane and aureane skeletons. researchgate.net |

| Aureane-type Carbocation | Rearranged carbocation resulting from 1,2-hydride and methyl shifts. | Postulated intermediate prior to final cyclization. mdpi.com |

| Aureol (B1238271) | A related natural product and a key synthetic intermediate. nih.gov | Successfully synthesized via a biomimetic rearrangement. nih.gov |

| Albicanal | A drimane-type sesquiterpene used as a starting material in a synthetic route. | Used in a cross-coupling reaction to build a key precursor. researchgate.netmdpi.com |

Advanced Analytical and Methodological Developments in Strongylin a Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatography is a fundamental tool in natural product chemistry, enabling the separation of complex mixtures into individual components. jsmcentral.org For compounds like Strongylin A, derived from marine sponges, a combination of chromatographic methods is often employed to achieve the high degree of purity required for structural elucidation and bioactivity studies. jsmcentral.orgmdpi-res.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique widely used for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.comadvancechemjournal.com It operates by pumping a liquid mobile phase under high pressure through a column packed with a solid adsorbent stationary phase. ijsrtjournal.comthermofisher.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. advancechemjournal.comwikipedia.org

In the context of Strongylin A research, HPLC is an indispensable tool. Both normal-phase and reversed-phase HPLC are utilized. Normal-phase HPLC, with its polar stationary phase and non-polar mobile phase, is effective for separating analytes soluble in non-polar solvents. wikipedia.org Conversely, reversed-phase HPLC, the more common method, uses a non-polar stationary phase and a polar mobile phase. advancechemjournal.com The choice between these depends on the specific physicochemical properties of Strongylin A and the impurities present in the crude extract.

Ultra-High-Performance Liquid Chromatography (UHPLC), an advancement of HPLC, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. thermofisher.com This results in enhanced resolution, greater sensitivity, and faster analysis times, which are highly advantageous when dealing with the intricate mixtures typically obtained from marine sponge extracts. thermofisher.com

Table 1: Comparison of HPLC Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Stationary Phase Particle Size | 3-5 µm thermofisher.com | <2 µm thermofisher.com |

| Operating Pressure | Up to 600 bar thermofisher.com | 600-1200 bar thermofisher.com |

| Typical Flow Rates | 1-2 mL/min thermofisher.com | 0.2-0.7 mL/min thermofisher.com |

| Key Advantages | Widely applicable, robust openaccessjournals.com | Higher resolution, increased sensitivity, faster analysis thermofisher.com |

| Common Applications | Quality control, routine analysis thermofisher.com | Complex mixture analysis, high-throughput screening |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. hilarispublisher.comnews-medical.net In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of compounds between the gas and stationary phases. hilarispublisher.com

While HPLC is more common for non-volatile compounds like Strongylin A, GC can be applied to analyze more volatile derivatives or degradation products of Strongylin A. This can be particularly useful in biosynthetic studies or for analyzing the products of chemical reactions involving Strongylin A. openaccessjournals.com GC is also highly effective for detecting and quantifying impurities, ensuring the purity of isolated compounds. news-medical.net The use of comprehensive two-dimensional gas chromatography (GC×GC) can further enhance separation capabilities for highly complex samples. chromatographyonline.com

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, have revolutionized natural product research. rjpn.orgnih.gov The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a particularly powerful tool for the analysis of complex mixtures from natural sources. nih.govresearchgate.net

HPLC-MS combines the superior separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. ijpsjournal.com This allows for the rapid screening of crude extracts, providing molecular weight information for the separated components. rjpn.orgnih.gov The use of tandem mass spectrometry (LC-MS/MS) provides additional structural information through fragmentation analysis. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides accurate mass measurements, which can be used to determine the elemental composition of a compound. mdpi-res.comijpras.com These techniques are crucial for identifying known compounds and for the initial characterization of novel structures like Strongylin A from complex biological matrices. criver.com

Advanced Spectroscopic Characterization Techniques

Following isolation and purification, advanced spectroscopic methods are employed to elucidate the intricate three-dimensional structure of Strongylin A.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. For a complex molecule like Strongylin A, a suite of advanced NMR experiments is required to unambiguously assign all proton and carbon signals and to establish stereochemistry.

Modern NMR spectroscopy utilizes a wide array of pulse sequences to probe different aspects of molecular structure. numberanalytics.com These sequences are essentially a series of radiofrequency pulses and delays that manipulate the nuclear spins to generate specific types of NMR signals. ethz.ch

For structural elucidation of complex natural products, a combination of one-dimensional and multi-dimensional NMR experiments is typically used. uni-muenchen.de Advanced pulse sequences like Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing long-range correlations between protons and carbons, which helps in piecing together the carbon skeleton of the molecule. numberanalytics.com Other sophisticated pulse sequences provide information on through-bond and through-space connectivities, which are critical for determining the relative stereochemistry of the molecule. numberanalytics.comnih.gov

Table 2: Common Advanced NMR Pulse Sequences in Natural Product Characterization

| Pulse Sequence | Information Obtained | Application in Strongylin A Research |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically over two or three bonds. numberanalytics.com | Identifies neighboring protons within the spin systems of the molecule. |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system. numberanalytics.com | Helps to identify all the protons belonging to a particular structural fragment. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. | Assigns carbons based on the assignments of their attached protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). numberanalytics.com | Connects different structural fragments to build the overall carbon skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. numberanalytics.com | Provides crucial information for determining the relative stereochemistry and conformation of the molecule. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of natural products and for metabolite profiling. mdpi-res.comcriver.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million. ijpras.com This level of accuracy allows for the confident determination of the elemental composition of a molecule, which is a crucial first step in its identification. ijpras.comdiva-portal.org

In the context of Strongylin A research, HRMS is used for the initial characterization of the isolated compound to confirm its molecular formula. mdpi-res.com Furthermore, when coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for metabolite profiling. criver.com This involves analyzing the complex mixture of metabolites present in the marine sponge to identify Strongylin A and other related compounds. mdpi-res.comdiva-portal.org By comparing the metabolite profiles of different samples, researchers can gain insights into the biosynthesis of these natural products. The structural elucidation of metabolites is greatly aided by the precise mass measurements and fragmentation data provided by HRMS instruments. diva-portal.org

Computational Chemistry and Molecular Modeling in Natural Products Research

Computational chemistry and molecular modeling have become indispensable tools in the study of natural products like Strongylin A. wikipedia.orgrsc.orgkallipos.gr These computational approaches allow researchers to investigate the structure, properties, and interactions of complex molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone. wikipedia.orgkallipos.gr By using computer simulations, scientists can predict molecular geometries, analyze potential energy surfaces, and calculate various physicochemical and spectroscopic properties. kallipos.gr This is particularly valuable for natural products, which often have intricate three-dimensional structures that are crucial to their biological activity. rsc.org

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as Strongylin A, to a macromolecular target, typically a protein. mdpi.comopenaccessjournals.com This method is instrumental in identifying potential biological targets and elucidating the mechanism of action of natural products. openaccessjournals.com The process involves computationally placing the ligand into the binding site of the receptor and using scoring functions to evaluate the strength of the interaction, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

For instance, in silico studies have utilized molecular docking to investigate the potential of marine terpenoids, including Strongylin A, against various therapeutic targets. nih.gov One such study explored the interaction of Strongylin A and other marine compounds with the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov The docking scores from these simulations provide a measure of the binding affinity, helping to identify promising lead candidates for further development. openaccessjournals.comnih.gov In a similar vein, molecular docking has been used to validate potential targets for other marine natural products by analyzing the binding integrity and interaction poses within the protein's active site. mdpi-res.commdpi.com These studies often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's binding and activity. mdpi.commdpi.com

| Compound | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Strongylin A | SARS-CoV-2 Mpro & RdRp | Exhibited notable docking scores, suggesting potential as an antiviral candidate. | nih.gov |

| Brevione F & Stachyflin | SARS-CoV-2 Mpro | Showed docking scores comparable to reference antiviral drugs like lopinavir. | nih.gov |

| Coumarin–triazole–isatin hybrids | Butyrylcholinesterase (BChE) | Docking confirmed dual binding at catalytic and peripheral sites, explaining the mixed-type inhibition mechanism. | mdpi.com |

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the different three-dimensional shapes, or conformers, that a molecule can adopt through rotation around its single bonds. fiveable.melibretexts.org Understanding the preferred conformations of a molecule like Strongylin A is crucial because its biological activity is often dependent on its specific 3D structure, which dictates how it interacts with biological targets. fiveable.me Computational methods allow for the systematic exploration of a molecule's conformational landscape, identifying the most stable (lowest energy) arrangements. libretexts.orgupenn.edu

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic view of conformational changes and interactions. nih.govnih.gov These simulations use principles of classical mechanics to calculate the trajectory of particles in a system, offering insights into the flexibility of both the ligand and its target protein. nih.govnih.gov This is particularly important for understanding how a molecule like Strongylin A might adapt its shape to fit into a binding site. mdpi-res.com MD simulations have become an essential tool in studying protein-ligand interactions, helping to assess the stability of binding poses predicted by molecular docking. nih.govrsc.org The combination of conformational analysis and MD simulations provides a detailed, dynamic picture of how Strongylin A and its analogs behave at the molecular level, guiding the design of more potent and selective compounds. mdpi.comnih.gov

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds against a specific target. bmglabtech.com This methodology is crucial for efficiently screening extensive compound libraries to identify "hits" or "leads"—compounds that exhibit the desired effect on the target. bmglabtech.com The process typically involves miniaturized assays, automated liquid handling, and sensitive detection methods using plate readers. bmglabtech.com

In the context of natural products research, HTS allows for the broad screening of compounds like Strongylin A and its synthetic derivatives against various pharmacological targets, such as enzymes and receptors. mdpi-res.combmglabtech.com For example, a modular synthetic strategy for tetracyclic meroterpenoids, including Strongylin A, enabled the creation of a library of both natural and non-natural derivatives. researchgate.net These compounds could then be subjected to HTS to evaluate their biological activities, such as antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netcaltech.edu While HTS is a powerful tool, it is important to be aware of potential pitfalls, such as promiscuous inhibitors that show activity against multiple targets through non-specific mechanisms, which can lead to false positives. nih.gov Therefore, follow-up studies are essential to validate the hits identified through HTS. nih.gov

| Aspect | Description | Relevance to Strongylin A Research |

|---|---|---|

| Automation & Robotics | Use of automated systems for liquid handling, plate reading, and data acquisition to test thousands of compounds quickly. bmglabtech.com | Enables rapid screening of Strongylin A analogs for various biological activities. researchgate.net |

| Miniaturization | Conducting assays in small volumes (e.g., in 96- or 384-well plates) to conserve reagents and test compounds. bmglabtech.com | Cost-effective screening of a diverse library of synthetic derivatives. caltech.edu |

| Hit Identification | The primary goal is to identify compounds ("hits") that produce a desired biological response in a primary screen. bmglabtech.com | Discovery of new biological activities for Strongylin A and its analogs, such as antibiotic or antiviral effects. researchgate.netnih.gov |

| Hit Validation | Subsequent experiments to confirm the activity and specificity of the identified hits, ruling out false positives. nih.gov | Ensuring that the observed activity of a Strongylin A derivative is due to specific interaction with the target. |

Development of Novel Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. nih.gov The development of high-quality chemical probes is a significant endeavor in chemical biology, requiring potent and selective compounds with a well-understood mechanism of action. nih.gov These probes can be invaluable for target validation and for investigating the roles of proteins in various biological pathways. nih.gov

While specific chemical probes derived directly from Strongylin A are not extensively documented in the provided search results, the synthetic strategies developed for Strongylin A and related meroterpenoids are highly relevant to the creation of such tools. researchgate.netmdpi.com A modular synthesis approach, for instance, allows for the systematic modification of the natural product scaffold to optimize for potency and selectivity against a particular target. caltech.edumdpi.com Furthermore, the development of nucleotide-based chemical probes has been successful in identifying novel human enzymes, demonstrating the power of this approach. uni-konstanz.de A similar strategy could be envisioned for Strongylin A, where a modified version of the molecule could be used to "fish out" its cellular binding partners, thereby identifying its mechanism of action. The synthesis of such probes would leverage the advanced synthetic methodologies developed for the total synthesis of Strongylin A and its analogs. researchgate.netnih.gov

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Undiscovered Biological Activities and Targets

While Strongylin A has been noted for certain biological properties, a vast landscape of its potential interactions within biological systems remains uncharted. Future research will focus on comprehensive screening to uncover novel biological activities. This involves moving beyond initial findings to explore its effects on a wider array of cellular processes and disease models. Identifying new molecular targets is a critical aspect of this exploration. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to pinpoint the specific proteins and pathways that Strongylin A interacts with. A deeper understanding of its mechanism of action at the molecular level will be crucial for identifying new therapeutic avenues.

Rational Design and Synthesis of Potentially Improved Analogs

The development of synthetic strategies for Strongylin A has opened the door to creating structural analogs with potentially enhanced properties. researchgate.netrsc.org A modular synthetic approach allows for the systematic modification of different parts of the molecule, such as the decalin subunit and the aromatic isoindolinone component. researchgate.net This enables the generation of a library of non-natural derivatives for structure-activity relationship (SAR) studies. researchgate.netmdpi.com The goal is to design analogs with improved potency, selectivity, and favorable pharmacokinetic profiles. kpfu.ru For instance, modifications could aim to increase efficacy against specific targets, reduce potential off-target effects, and improve metabolic stability. Computational modeling can aid in the rational design of these analogs by predicting their binding affinities and interactions with target proteins. mdpi.com

Strategies for Sustainable Production and Supply for Research

The limited availability of Strongylin A from its natural marine source presents a significant bottleneck for extensive research and development. dntb.gov.ua Therefore, establishing sustainable and scalable production methods is a high-priority research direction.

Key strategies include:

Total Synthesis: Efficient and high-yielding total synthesis routes are crucial. researchgate.net Research is ongoing to refine existing synthetic pathways to make them more practical for large-scale production. researchgate.netnih.gov This includes the development of more efficient catalytic systems and purification methods.

Biosynthetic Approaches: Investigating the biosynthetic pathway of Strongylin A in its native organism could lead to the development of fermentation-based production methods. This would involve identifying and engineering the genes responsible for its synthesis.

Green Chemistry Principles: Incorporating principles of green chemistry into the synthesis process is essential for environmental sustainability. su.se This includes using safer solvents, reducing waste, and employing catalytic reactions to improve atom economy. su.se

Conceptualization of Novel Preclinical Therapeutic Applications

Building upon its known and newly discovered biological activities, future research will conceptualize and evaluate novel preclinical therapeutic applications for Strongylin A and its analogs.

| Potential Therapeutic Area | Rationale and Research Focus |

| Antibiotic Development | Strongylin A has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Further preclinical studies will evaluate its efficacy against a broader spectrum of drug-resistant bacteria and investigate its mechanism of antibacterial action. |

| Antiviral Agents | Related meroterpenoids have demonstrated antiviral properties. nih.govmdpi.com Strongylin A will be investigated for its potential against various viruses, with a focus on understanding its mode of viral inhibition. |

| Anti-inflammatory Therapies | Some meroterpenoids influence lipid mediator biosynthesis, suggesting anti-inflammatory potential. researchgate.net Research will explore the effects of Strongylin A on inflammatory pathways and its potential use in treating inflammatory diseases. |

| Anticancer Agents | The cytotoxic properties of related compounds suggest that Strongylin A could be a candidate for anticancer drug development. mdpi.comresearchgate.net Preclinical models will be used to assess its efficacy against different cancer cell lines and to elucidate its mechanism of cytotoxicity. |

Integration of Omics Technologies in Strongylin A Research

The integration of high-throughput "omics" technologies is set to revolutionize the study of natural products like Strongylin A. nih.govmdpi.com These technologies provide a global view of the molecular changes induced by the compound.

Genomics and Transcriptomics: These approaches can help identify the genetic and transcriptional changes in cells upon treatment with Strongylin A, offering insights into its mechanism of action and potential resistance pathways. nih.gov

Proteomics: By analyzing the entire protein complement of a cell, proteomics can directly identify the protein targets of Strongylin A and characterize downstream signaling events. nih.govmdpi.com

Metabolomics: This technology will be used to study the metabolic reprogramming induced by Strongylin A, which is particularly relevant for understanding its effects on cancer cells and infectious agents. sfu.canih.gov

By integrating data from these different omics platforms, researchers can build a comprehensive understanding of Strongylin A's biological effects, facilitating the identification of new biomarkers and therapeutic targets. nih.govresearchgate.net This holistic approach will be instrumental in advancing the preclinical development of this promising marine natural product.

Q & A

Q. How can researchers ensure reproducibility when translating Strongylin A findings from academic labs to industrial settings?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data, code, and protocols via repositories (e.g., Zenodo, GitHub). Conduct cross-lab validation studies with blinded samples. Publish negative results to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.